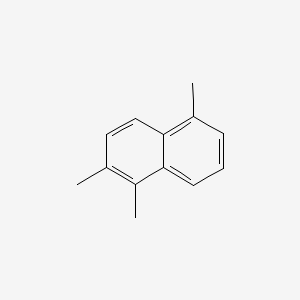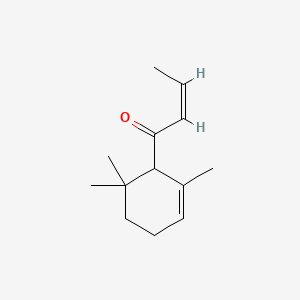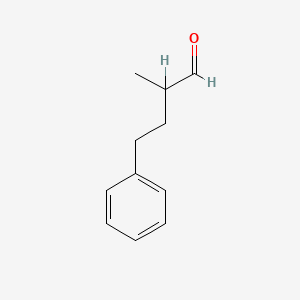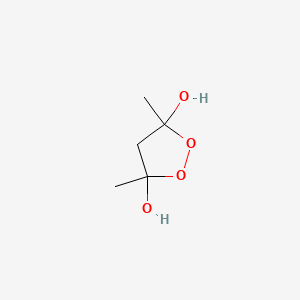![molecular formula C43H23N3O7 B1617153 N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide CAS No. 6417-38-5](/img/structure/B1617153.png)
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: is a complex organic compound with a unique structure that combines anthracene and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and quinoline derivatives, which undergo a series of condensation, oxidation, and amide formation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to intercalate into DNA, inhibiting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracene and quinoline derivatives, such as:
- 9,10-anthraquinone
- 1,4-diaminoanthraquinone
- quinoline-2-carboxamide
Uniqueness
What sets N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide apart is its combined anthracene and quinoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
6417-38-5 |
|---|---|
Formule moléculaire |
C43H23N3O7 |
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide |
InChI |
InChI=1S/C43H23N3O7/c47-37-23-10-4-5-11-24(23)39(49)35-27(37)17-18-28-36(35)44-30-19-16-22(20-29(30)38(28)48)43(53)46-32-15-7-13-26-34(32)41(51)25-12-6-14-31(33(25)40(26)50)45-42(52)21-8-2-1-3-9-21/h1-20H,(H,44,48)(H,45,52)(H,46,53) |
Clé InChI |
RBKKSNZUCBLXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
| 6417-38-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B1617072.png)



![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B1617077.png)
![N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine](/img/structure/B1617079.png)


![N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B1617088.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)
![10-methyl-7H-benzo[c]carbazole](/img/structure/B1617092.png)

